molecular formula C17H19N3O2S B2680315 N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide CAS No. 343818-09-7

N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide

Cat. No.: B2680315
CAS No.: 343818-09-7
M. Wt: 329.42
InChI Key: QEGXOQWIFNIDLF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide: is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of an ethoxyphenyl group and a phenylacetyl group attached to a hydrazinecarbothioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide typically involves the reaction of 4-ethoxyphenylhydrazine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

4-ethoxyphenylhydrazine+phenylacetyl chlorideThis compound\text{4-ethoxyphenylhydrazine} + \text{phenylacetyl chloride} \rightarrow \text{this compound} 4-ethoxyphenylhydrazine+phenylacetyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the ethoxy or phenylacetyl groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; often in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-ethoxyphenyl)hydrazinecarbothioamide
  • N-(4-methoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide
  • N-(4-ethoxyphenyl)-2-(benzoyl)hydrazinecarbothioamide

Comparison: N-(4-ethoxyphenyl)-2-(phenylacetyl)hydrazinecarbothioamide is unique due to the presence of both ethoxyphenyl and phenylacetyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(2-phenylacetyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-2-22-15-10-8-14(9-11-15)18-17(23)20-19-16(21)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGXOQWIFNIDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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